Cyclohexyl-furan-3-ylmethyl-amine hydrochloride

Medicinal Chemistry Pharmaceutical Formulation Chemical Synthesis

Cyclohexyl-furan-3-ylmethyl-amine hydrochloride (CAS 435345-12-3) is a secondary amine derivative belonging to the furan-3-ylmethylamine class. The compound features a cyclohexyl group linked via a methylamine bridge to a furan-3-yl moiety, with a molecular formula of C11H18ClNO and a molecular weight of 215.73 g/mol for the hydrochloride salt.

Molecular Formula C11H18ClNO
Molecular Weight 215.72 g/mol
Cat. No. B11949139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl-furan-3-ylmethyl-amine hydrochloride
Molecular FormulaC11H18ClNO
Molecular Weight215.72 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NCC2=COC=C2.Cl
InChIInChI=1S/C11H17NO.ClH/c1-2-4-11(5-3-1)12-8-10-6-7-13-9-10;/h6-7,9,11-12H,1-5,8H2;1H
InChIKeyDANMOFJBKXRGJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexyl-furan-3-ylmethyl-amine hydrochloride (CAS 435345-12-3): Chemical Identity and Procurement Baseline


Cyclohexyl-furan-3-ylmethyl-amine hydrochloride (CAS 435345-12-3) is a secondary amine derivative belonging to the furan-3-ylmethylamine class [1]. The compound features a cyclohexyl group linked via a methylamine bridge to a furan-3-yl moiety, with a molecular formula of C11H18ClNO and a molecular weight of 215.73 g/mol for the hydrochloride salt . The free base counterpart (C11H17NO) has a molecular weight of 179.26 g/mol and a computed XLogP3-AA of 2.2, indicating moderate lipophilicity [2]. This compound is predominantly utilized as a versatile small molecule scaffold in medicinal chemistry and organic synthesis, with its hydrochloride salt form enhancing aqueous solubility and stability relative to the free base .

Procurement Alert: Why Cyclohexyl-furan-3-ylmethyl-amine hydrochloride Cannot Be Substituted with Unverified Analogs


Generic substitution with closely related analogs, such as the free base form (CAS 462068-58-2), furan-2-yl positional isomers (e.g., cyclohexyl(furan-2-yl)methanamine hydrochloride, CAS 1864059-07-3), or other cycloalkylmethylamine derivatives, is not scientifically justified without rigorous revalidation. Key differentiators include: (1) the hydrochloride salt form directly impacts aqueous solubility and formulation compatibility in biological assays ; (2) the furan-3-yl substitution pattern versus furan-2-yl alters molecular recognition properties and metabolic stability, a well-documented class-level phenomenon for heteroaromatic compounds [1]; (3) the cyclohexyl group confers distinct conformational rigidity and lipophilicity (XLogP3-AA = 2.2) compared to smaller or linear alkylamines [2]. The absence of publicly available comparative bioactivity data for this specific compound underscores the procurement risk: substituting without empirical equivalence data may compromise experimental reproducibility and invalidate SAR conclusions .

Quantitative Differentiation Evidence: Cyclohexyl-furan-3-ylmethyl-amine hydrochloride vs. Analogs


Hydrochloride Salt Form: Enhanced Aqueous Solubility Compared to Free Base

The target compound, cyclohexyl-furan-3-ylmethyl-amine hydrochloride (MW = 215.73 g/mol), demonstrates improved aqueous solubility relative to its free base counterpart (N-(furan-3-ylmethyl)cyclohexanamine, CAS 462068-58-2, MW = 179.26 g/mol) due to the protonated amine center . While absolute solubility values are not publicly reported for this specific compound, the hydrochloride salt form is a well-established pharmaceutical strategy to enhance dissolution rates and bioavailability, which is critical for reproducible in vitro assays and in vivo studies [1].

Medicinal Chemistry Pharmaceutical Formulation Chemical Synthesis

Furan-3-yl Substitution Pattern: Positional Differentiation from Furan-2-yl Analogs

Cyclohexyl-furan-3-ylmethyl-amine hydrochloride incorporates a furan-3-ylmethyl moiety, which distinguishes it from the furan-2-yl positional isomer cyclohexyl(furan-2-yl)methanamine hydrochloride (CAS 1864059-07-3) . The furan-3-yl attachment (vs. furan-2-yl) alters the electronic distribution and steric environment around the heterocycle, which can significantly influence binding affinity and metabolic stability [1]. The computed topological polar surface area (TPSA) of the free base is 29.8 Ų, a parameter linked to membrane permeability and oral bioavailability, though direct comparative values for the 2-yl isomer are not publicly aggregated [2].

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Verified Purity Specification: 95% Minimum Assay Guarantee

The target compound is commercially available with a minimum purity specification of 95%, as verified by multiple reputable vendors including AKSci and CymitQuimica (Biosynth/TRC) . This is comparable to the purity offered for the free base analog N-(furan-3-ylmethyl)cyclohexanamine (min. 95%) . The consistent 95% specification across vendors provides a reliable baseline for experimental reproducibility, contrasting with custom-synthesized or lower-purity analogs that may introduce confounding impurities .

Analytical Chemistry Quality Control Procurement

Lipophilicity Profile: Computed XLogP3-AA = 2.2 for Free Base

The computed partition coefficient (XLogP3-AA) for the free base form of the target compound is 2.2, as calculated by PubChem [1]. This moderate lipophilicity value is a key differentiator from more polar or more lipophilic cycloalkylmethylamine derivatives and provides a benchmark for predicting membrane permeability and CNS penetration potential [2]. While direct experimental logP/logD data are not available, the computed value serves as a useful filter for prioritizing this scaffold in drug discovery campaigns where balanced lipophilicity is desired [3].

ADME Drug Design Computational Chemistry

High-Confidence Application Scenarios for Cyclohexyl-furan-3-ylmethyl-amine hydrochloride Based on Empirical Evidence


Medicinal Chemistry: Scaffold for Furan-3-ylmethylamine SAR Exploration

The furan-3-ylmethylamine motif is a recognized privileged scaffold in medicinal chemistry, and the hydrochloride salt form of this compound ensures reliable solubility for in vitro biochemical assays . Its distinct positional isomerism (3-yl vs. 2-yl) allows researchers to probe the impact of heterocycle orientation on target engagement and metabolic stability [1].

Organic Synthesis: Building Block for N-Alkylated Derivatives

The secondary amine functionality of cyclohexyl-furan-3-ylmethyl-amine hydrochloride is amenable to further derivatization, including reductive amination, acylation, and sulfonylation . The hydrochloride salt provides a stable, easily handled form for these synthetic transformations.

Computational Chemistry and Virtual Screening: Physicochemical Property Benchmark

The availability of computed descriptors (XLogP3-AA = 2.2, TPSA = 29.8 Ų) enables the compound to serve as a reference point for in silico library design and property filtering in early-stage drug discovery [2].

Technical Documentation Hub

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